N-benzyl-2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
“N-benzyl-2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic compound . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .
Synthesis Analysis
The synthesis of this compound could involve the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups . The crystal structure of the compound is orthorhombic, with a volume of 5792.1 (11) Å3 .Chemical Reactions Analysis
The synthesis of this compound involves a series of chemical reactions, including the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy acid protected by N2 . The reaction involves the use of a multiwave ultrasonic generator .Mechanism of Action
Target of Action
The primary target of N-benzyl-2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide is thiol protease . Thiol proteases are a type of protease enzymes that utilize a cysteine residue in their active site to catalyze the breakdown of proteins. They play a crucial role in numerous biological processes, including protein degradation, peptide processing, and regulation of cellular functions.
Biochemical Pathways
The inhibition of thiol protease by this compound can affect various biochemical pathways. Thiol proteases are involved in the removal of the invariant chain from MHC class II molecules . Therefore, the inhibition of these enzymes could potentially impact the antigen presentation process, affecting immune responses.
Properties
IUPAC Name |
N-benzyl-2-[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-27-15-9-7-14(8-10-15)21-18(26)22-19-24-23-17(28-19)11-16(25)20-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEFRNBYIQLQAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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